molecular formula C9H6N2O3 B1582367 6-Nitroquinolin-4-ol CAS No. 23432-42-0

6-Nitroquinolin-4-ol

Cat. No. B1582367
CAS RN: 23432-42-0
M. Wt: 190.16 g/mol
InChI Key: MGCGVNRWZOHFTO-UHFFFAOYSA-N
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Description

6-Nitroquinolin-4-ol is a heterocyclic organic compound with the chemical formula C9H6N2O3 . It has a molecular weight of 190.16 g/mol .


Synthesis Analysis

The synthesis of 6-Nitroquinolin-4-ol involves several steps. One method involves the use of sulfuric acid and nitric acid in water at -15 to 20°C for 3 hours . Another method involves the use of N,N-dimethyl-formamide and trichlorophosphate at 100°C for 5 hours in a sealed tube under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 6-Nitroquinolin-4-ol consists of a quinoline ring with a nitro group at the 6-position and a hydroxyl group at the 4-position .


Physical And Chemical Properties Analysis

6-Nitroquinolin-4-ol is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : Quinoline derivatives, including 6-Nitroquinolin-4-ol, have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • Method : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
    • Results : Quinoline derivatives are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
  • Antimalarial Activity

    • Field : Medicinal Chemistry
    • Application : Quinoline derivatives are known for their antimalarial properties .
    • Method : The exact method of application or experimental procedures for this specific application is not mentioned in the source .
    • Results : The results or outcomes obtained from this application are not specified in the source .
  • Immunopharmacological Activity
    • Field : Immunopharmacology
    • Application : Quinoline derivatives have been found to exhibit immunopharmacological activity . They are used as Toll-like receptor-7/8 (TLR) agonists and exhibit potential vaccine adjuvant activity with improved humoral and T-cell mediated immunity .
    • Method : The synthetic small molecule imidazoquinolines such as imiquimod and resiquimod have been used in the majority of vaccine studies conducted so far . They activate antigen presenting cells (APCs) directly through their interaction with the co-stimulatory molecules and cytokines to evoke a powerful adaptive immune response .
    • Results : Stimulation of TLR7/8 with these molecules enhances DC activation as well as cellular immunity .
  • Cancer Treatment
    • Field : Oncology
    • Application : Quinoline derivatives have been evaluated clinically for their ability to potentially activate an innate immune response against chronic viral infections and cancer with type I interferon production .
    • Method : The synthetic small molecule imidazoquinolines such as imiquimod and resiquimod have been used in the majority of vaccine studies conducted so far . They activate antigen presenting cells (APCs) directly through their interaction with the co-stimulatory molecules and cytokines to evoke a powerful adaptive immune response .
    • Results : Stimulation of TLR7/8 with these molecules enhances DC activation as well as cellular immunity .

Safety And Hazards

6-Nitroquinolin-4-ol is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

6-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-3-4-10-8-2-1-6(11(13)14)5-7(8)9/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCGVNRWZOHFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946087
Record name 6-Nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID17504570
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Nitroquinolin-4-ol

CAS RN

23432-42-0
Record name 6-Nitro-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23432-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 23432-42-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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